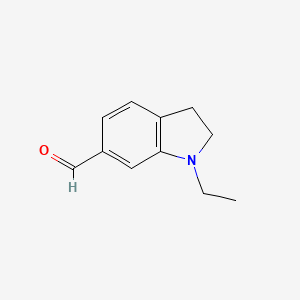
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde
Übersicht
Beschreibung
“1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde” is a chemical compound with the CAS Number: 1123169-35-6. It has a molecular weight of 175.23 and its IUPAC name is 1-ethyl-6-indolinecarbaldehyde .
Molecular Structure Analysis
The InChI code for “1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde” is 1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 . This provides a standardized way to represent the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been studied for their potential as antiviral agents. Specifically, certain indole compounds have shown inhibitory activity against influenza A and other viruses. The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral properties .
Anti-inflammatory Properties
The indole nucleus is a common feature in many bioactive compounds with anti-inflammatory effects. Research into indole derivatives, including those related to 1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde, has the potential to lead to new anti-inflammatory medications .
Anticancer Applications
Indole derivatives are being explored for their therapeutic potential in treating cancer. The indole structure can interact with various biological targets, which may inhibit the growth of cancer cells or induce apoptosis .
Anti-HIV Activity
Some indole derivatives have been identified as potential anti-HIV agents. These compounds can bind with high affinity to multiple receptors, which is crucial for developing new drugs to combat HIV .
Antioxidant Effects
The indole scaffold is associated with antioxidant activity, which is important for protecting cells from oxidative stress. This property can be harnessed for the development of drugs aimed at diseases where oxidative stress is a contributing factor .
Antimicrobial and Antitubercular Activity
Indole derivatives have shown promise in the fight against microbial infections, including tuberculosis. Their ability to interfere with bacterial cell processes makes them candidates for new antimicrobial drugs .
Antidiabetic Potential
Research into indole derivatives has also included the exploration of their antidiabetic effects. These compounds may influence pathways involved in glucose metabolism, offering a new approach to diabetes treatment .
Antimalarial and Anticholinesterase Activities
The indole core structure is found in compounds with antimalarial properties. Additionally, indole derivatives can exhibit anticholinesterase activity, which is relevant in the treatment of conditions like Alzheimer’s disease .
Zukünftige Richtungen
The application of indole derivatives, such as “1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde”, for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that future research may continue to explore the potential uses of this compound in medicine and other fields.
Eigenschaften
IUPAC Name |
1-ethyl-2,3-dihydroindole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-6-5-10-4-3-9(8-13)7-11(10)12/h3-4,7-8H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEHYEPYWMJVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246804 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dihydro-1H-indole-6-carbaldehyde | |
CAS RN |
1123169-35-6 | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2,3-dihydro-1H-indole-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



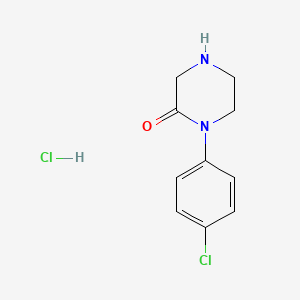


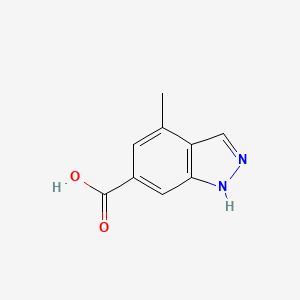

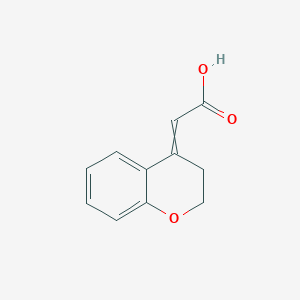

![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)
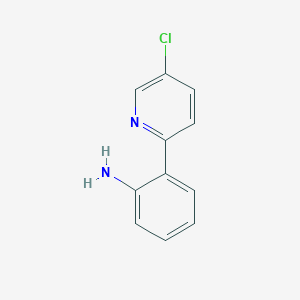
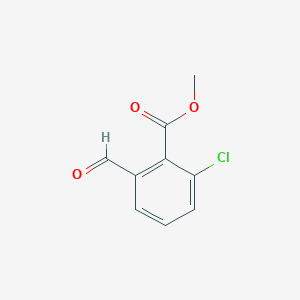
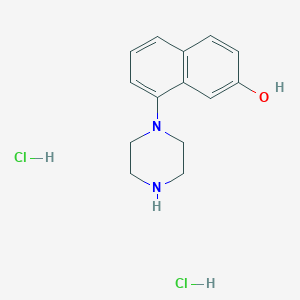
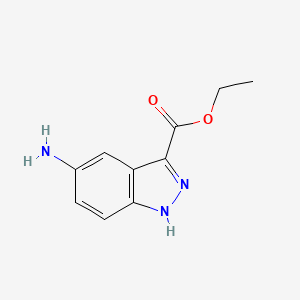

![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)